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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lomedeucitinib (BMS-986322), a next-
generation oral therapeutic, in the context of various preclinical autoimmune disease models.
As a deuterated and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), Lomedeucitinib
represents a targeted approach to modulating key cytokine pathways implicated in a range of
autoimmune conditions. Due to the limited availability of direct preclinical data for
Lomedeucitinib, this analysis leverages data from its parent compound, Deucravacitinib
(BMS-986165), which shares an identical mechanism of action and provides a strong surrogate
for preclinical efficacy.

Mechanism of Action: Selective TYK2 Inhibition

Lomedeucitinib and its parent compound, Deucravacitinib, operate through a unique
mechanism that distinguishes them from pan-Janus kinase (JAK) inhibitors. They bind to the
regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state
through allosteric inhibition.[1][2][3] This selective action primarily disrupts the signaling of key
cytokines involved in autoimmune pathogenesis, including Interleukin-23 (IL-23), IL-12, and
Type | Interferons (IFNs), while having minimal impact on the pathways mediated by JAK1,
JAK2, and JAKS.[3][4][5] This selectivity is hypothesized to reduce the risk of adverse effects
associated with broader JAK inhibition, such as hematological changes.[1][6][7]
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The TYK2 signaling pathway is central to the inflammatory cascade in several autoimmune
diseases. IL-23 signaling through TYK2 is crucial for the expansion and survival of pathogenic
T helper 17 (Th17) cells, which are major producers of pro-inflammatory cytokines like I1L-17.[5]
[8][9] Similarly, the IL-12 pathway, also mediated by TYK2, drives Th1 cell differentiation.[5][10]
Type | IFNs, whose signals are transduced by TYK2, are implicated in the pathogenesis of
conditions like systemic lupus erythematosus (SLE).[11][12] By selectively inhibiting TYK2,
Lomedeucitinib targets these critical nodes in the autoimmune response.

Figure 1: Mechanism of Action of Lomedeucitinib in the TYK2/STAT Signaling Pathway.

Performance in Psoriasis Models

Psoriasis is a primary indication for which Lomedeucitinib is being developed.[13] The
imiquimod (IMQ)-induced psoriasis model in mice is a standard for preclinical evaluation, as it
recapitulates key features of human psoriatic plaques, including epidermal thickening
(acanthosis), scaling, and inflammation driven by the IL-23/IL-17 axis.[8]

While direct comparative data for Lomedeucitinib in this model is not publicly available, the
strong clinical performance of its parent compound, Deucravacitinib, suggests potent activity.
Deucravacitinib demonstrated superiority over both placebo and the PDE4 inhibitor apremilast
in Phase 3 clinical trials for moderate-to-severe plaque psoriasis.[14][15]

Table 1: Clinical Efficacy of Deucravacitinib in Moderate-to-Severe Plague Psoriasis (POETYK
PSO-1 & PSO-2 Trials)

. Deucravacitinib 6 Apremilast 30 mg
Endpoint (Week 16) Placebo
mg QD BID
PASI 75 Response ~54-58% ~35-40% ~7-12%
sPGA0/1
~50-54% ~32-34% ~7-9%

(clear/almost clear)

Data compiled from publicly available Phase 3 clinical trial results.[6][14]

These clinical outcomes imply that in a preclinical IMQ-induced psoriasis model,
Lomedeucitinib would be expected to significantly reduce ear and skin thickness, decrease
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inflammatory cell infiltration, and lower the expression of psoriasis-associated cytokines like IL-
17A and IL-19.[16]

Performance in Arthritis Models

Psoriatic arthritis (PsA) is another key indication for TYK2 inhibition.[17][18] The collagen-
induced arthritis (CIA) model in rodents is a widely used preclinical model for rheumatoid and
psoriatic arthritis, characterized by joint swelling, synovial inflammation, and bone erosion.

Phase 2 clinical data for Deucravacitinib in patients with active PsA showed significant
improvements in joint symptoms compared to placebo.[6][19][20]

Table 2: Clinical Efficacy of Deucravacitinib in Active Psoriatic Arthritis (Phase 2 Trial)

Deucravacitinib 6 Deucravacitinib 12

Endpoint (Week 16) Placebo
mg QD mg QD

ACR 20 Response 52.9% 62.7% 31.8%

ACR 50 Response 24.3% 32.8% 10.6%

Data from a Phase 2, randomized, double-blind, placebo-controlled trial.[19][20]

Based on these clinical results, it is anticipated that in a CIA model, Lomedeucitinib would
effectively reduce paw swelling, decrease arthritis scores, and show protective effects on joint
architecture, likely outperforming or showing comparable efficacy to other oral small molecules.

Performance in Inflammatory Bowel Disease (IBD)
and Lupus (SLE) Models

Preclinical studies have indicated the potential of TYK2 inhibition in models of IBD and SLE.[1]
[6] The dextran sodium sulfate (DSS)-induced colitis model is a common tool for studying I1BD,
while spontaneous lupus models like the NZB/W mouse are used for SLE research.

o |IBD: Arelated TYK2 inhibitor, BMS-986202, demonstrated dose-dependent inhibition of
colitis in an anti-CD40-induced colitis mouse model, with efficacy equivalent to an anti-p40
antibody control.[21] However, Phase 2 clinical trials of Deucravacitinib in patients with
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Crohn's disease and ulcerative colitis did not meet their primary endpoints, suggesting a
more complex translational path for TYK2 inhibition in IBD.[22][23][24]

o SLE: Deucravacitinib has shown robust efficacy in preclinical models of SLE.[1] Furthermore,
BMS-986202 was shown to inhibit the development of anti-dsDNA titers and proteinuria in a
spontaneous lupus mouse model.[21] Clinical trials for Deucravacitinib in SLE have also
shown promising results, with sustained efficacy observed in long-term extension studies.[4]

Table 3: Summary of Expected Preclinical Performance of Lomedeucitinib (based on
Deucravacitinib and related compounds)

. Key Pathogenic Expected Efficacy Potential
Autoimmune Model . L
Cytokines of Lomedeucitinib Comparators
. o Apremilast,
o High (Reduction in L
Imiquimod-Induced IL-23, IL-17, Type | ) ) Tofacitinib,
o skin thickness, . . .
Psoriasis IFN ) . Biologics (anti-IL-
inflammation)
23/17)
Moderate to High
Collagen-Induced IL-23, IL-12, Type | (Reduction in paw Tofacitinib, Baricitinib,
Arthritis IFN swelling, joint Methotrexate
damage)
Uncertain (Preclinical
DSS-Induced Colitis L23. IL12 efficacy, but clinical Tofacitinib, Biologics
(IBD) ’ trials did not meet (anti-TNF, anti-1L-23)

endpoints)

| Spontaneous Lupus (SLE) | Type | IFN, IL-12 | High (Reduction in autoantibodies, proteinuria)
| Baricitinib, Anifrolumab |

Experimental Protocols & Workflows

Detailed methodologies are critical for the accurate evaluation of therapeutic candidates. Below
are standardized protocols for key autoimmune models relevant to Lomedeucitinib's
development.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12137900/
https://www.researchgate.net/publication/391702512_Deucravacitinib_in_Patients_With_Inflammatory_Bowel_Disease_12-Week_Efficacy_and_Safety_Results_From_Three_Randomized_Phase_2_Studies_in_Crohn's_Disease_and_Ulcerative_Colitis
https://mayoclinic.elsevierpure.com/en/publications/deucravacitinib-in-patients-with-inflammatory-bowel-disease-12-we/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9959504/
https://news.bms.com/news/details/2025/Bristol-Myers-Squibb-Presents-Two-Late-Breaking-Presentations-Demonstrating-Sotyktu-deucravacitinib-Efficacy-in-Psoriatic-Arthritis-and-Systemic-Lupus-Erythematosus/default.aspx
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Imiquimod-Induced Psoriasis Model

Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of

therapeutic compounds.

Materials:

Mice (BALB/c or C57BL/6 strains, 8-12 weeks old)

Imiquimod 5% cream (e.g., Aldara™)

Calipers for measuring ear thickness

Test compound (Lomedeucitinib), vehicle, and positive control (e.g., topical steroid or oral
apremilast)

Procedure:

Acclimatization: House mice for at least one week under standard conditions.

Hair Removal: Anesthetize mice and shave a designated area on the dorsal skin. Apply a
depilatory cream to remove remaining hair. Allow 24 hours for skin recovery.

Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved
back and right ear for 5-7 consecutive days.

Treatment Administration: Administer Lomedeucitinib (e.g., via oral gavage) and control
treatments daily, starting either prophylactically (Day 0) or therapeutically (e.g., Day 2) until
the end of the experiment.

Clinical Scoring: Monitor mice daily for body weight. Measure ear thickness using calipers.
Score the back skin for erythema, scaling, and thickness based on a Psoriasis Area and
Severity Index (PASI)-like scale (0-4 for each parameter).

Terminal Analysis: On the final day, euthanize mice. Collect skin and ear tissue for histology
(H&E staining for epidermal thickness and cell infiltration) and cytokine analysis (RT-qPCR or
ELISA for IL-17, IL-23, etc.). Collect spleens to assess for splenomegaly.
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Figure 2: Experimental Workflow for the Imiquimod-Induced Psoriasis Model.

Collagen-Induced Arthritis (CIA) Model

Objective: To induce an autoimmune arthritis in rodents that mimics human
rheumatoid/psoriatic arthritis.

Materials:
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Rats (Lewis or Dark Agouti) or Mice (DBA/1)

Type Il Collagen (bovine or chicken)

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

Syringes and needles for immunization

Calipers for measuring paw thickness
Procedure:
o Emulsion Preparation: Prepare an emulsion of Type Il collagen with CFA.

e Primary Immunization (Day 0): Inject the collagen/CFA emulsion intradermally at the base of
the tail.

e Booster Immunization (Day 21 for mice, Day 7 for rats): Prepare an emulsion of Type Il
collagen with IFA and administer as a booster injection.

« Arthritis Onset and Scoring: Monitor animals daily for signs of arthritis, typically beginning
around day 21-28 for mice. Score each paw on a scale of 0-4 based on erythema and
swelling. Measure paw thickness with calipers.

o Treatment Administration: Begin prophylactic or therapeutic dosing of Lomedeucitinib and
controls.

o Terminal Analysis: At the end of the study (e.g., Day 42), collect blood for cytokine and
antibody analysis. Collect joints for histological assessment of inflammation, pannus
formation, and bone/cartilage erosion.
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Figure 3: Experimental Workflow for the Collagen-Induced Arthritis Model.

Conclusion

Lomedeucitinib, as a selective allosteric TYK2 inhibitor, holds significant promise as an oral
therapeutic for a variety of autoimmune diseases, most notably psoriasis and psoriatic arthritis.
While direct preclinical comparative data for Lomedeucitinib is still emerging, the extensive
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clinical data from its parent compound, Deucravacitinib, provides strong evidence of its
potential efficacy. In preclinical models, Lomedeucitinib is expected to demonstrate potent
anti-inflammatory effects by targeting the IL-23, IL-12, and Type | IFN pathways. Further
preclinical studies directly comparing Lomedeucitinib to other JAK inhibitors and standard-of-
care agents will be crucial in fully defining its therapeutic profile and advantages. The
experimental models and workflows detailed in this guide provide a framework for such future
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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